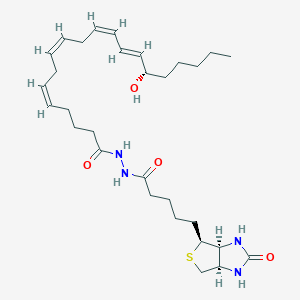
5α-dihydro-11-keto Testosterone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5α-dihydro-11-keto Testosterone-d3 is intended for use as an internal standard for the quantification of 5α-dihydro-11-keto testosterone by GC- or LC-MS. 5α-dihydro-11-keto Testosterone is a metabolite of 11β-hydroxyandrostenedione and 11β-hydroxytestosterone that has been shown to act as a full androgen receptor agonist with equal potency as that of dihydrotestosterone. The androgenic activity of 5α-dihydro-11-keto testosterone has been implicated in contributing to the androgen pool that drives castration-resistant prostate cancer cells.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activities and Metabolic Pathways
The enzyme 5α-reductase, which converts testosterone into its 5α-reduced form, has been extensively studied for its role in various biological processes. This enzyme is crucial in the metabolism of steroids like testosterone and shows broad specificity for Δ4-3-ketosteroids, which do not have substitutions on the 11-carbon of the steroid molecule (Frederiksen & Wilson, 1971). This specificity is relevant when considering the metabolism and function of 5α-dihydro-11-keto testosterone derivatives.
Research on androgen metabolism in mouse kidney revealed that 5α-reductase activity is relatively low, indicating the enzyme's selective metabolic action in different tissues (Mowszowicz & Bardin, 1974). This suggests the potential tissue-specific roles of 5α-dihydro-11-keto testosterone derivatives.
A study focusing on 11-ketotestosterone, a potent androgen, demonstrated that its metabolism and inactivation are significantly influenced by enzymes like AKR1D1 and SRD5A2. This research provides insights into how 5α-dihydro-11-keto testosterone and related compounds may be metabolized in the human body (Barnard et al., 2020).
The role of 5α-reduction in steroid hormone physiology was highlighted, showing its significance in amplifying hormonal signals and influencing the action of various steroid hormones (Wilson, 2001). This is relevant for understanding the biological implications of 5α-dihydro-11-keto testosterone modifications.
Biosynthesis and Steroidogenic Pathways
The biosynthesis and role of various androgens, including 5α-dihydro-11-keto testosterone derivatives, were explored in studies focusing on enzymes like 17α-hydroxysteroid dehydrogenase (17α-HSD). This research sheds light on the complex pathways involved in steroidogenesis (Bellemare et al., 2005).
The metabolism of C19 steroids in rat liver, including the formation of saturated 17-oxo-C19O3 steroids, provides insights into the metabolic pathways that could involve 5α-dihydro-11-keto testosterone derivatives (Gustafsson & Lisboa, 1968).
An investigation into the interference with abiraterone metabolism highlighted the role of steroid 5α-reductase in optimizing treatments for conditions like prostate cancer, demonstrating the therapeutic implications of understanding the metabolism of 5α-reduced steroids (Thoma, 2016).
The study on the metabolic pathway to DHT in castration-resistant prostate cancer elucidated alternative pathways for DHT synthesis, indicating the significance of enzymes like SRD5A1 and SRD5A2 in processing steroids such as 5α-dihydro-11-keto testosterone (Chang et al., 2012).
Clinical and Pharmacological Relevance
- Research on androgen biosynthesis and metabolism in peripheral tissues like the liver and prostate has opened up new avenues for therapeutic interventions, particularly in conditions related to altered androgen levels. This underscores the clinical importance of understanding the metabolism of compounds like 5α-dihydro-11-keto testosterone (Penning, 2010).
Eigenschaften
Produktname |
5α-dihydro-11-keto Testosterone-d3 |
|---|---|
Molekularformel |
C19H25D3O3 |
Molekulargewicht |
307.4 |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D |
InChI-Schlüssel |
RSQKILYTRHKUIJ-RRAJKZIQSA-N |
SMILES |
O[C@@]1([2H])C([2H])([2H])C[C@@]([C@]1(C)C2)([H])[C@]3([H])CC[C@@]4([H])CC(CC[C@]4(C)[C@@]3([H])C2=O)=O |
Synonyme |
5α-Androstane-3,11-dione-17β-ol-d3; 17β-hydroxy-5α-Androstane-3,11-dione-d3; 11-keto Dihydrotestosterone-d3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



